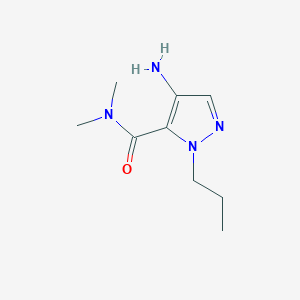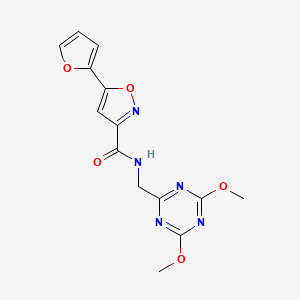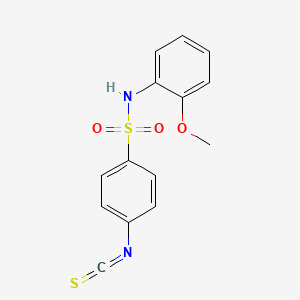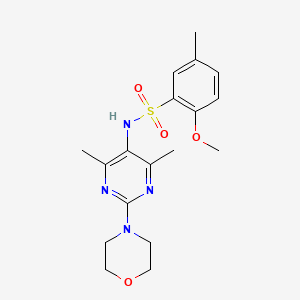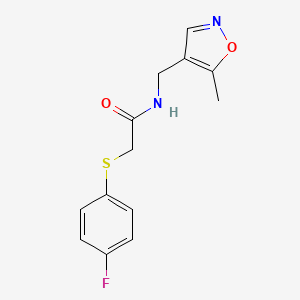
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide, also known as BQCA, is a chemical compound that is widely used in scientific research. It is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been shown to have therapeutic potential in various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
This compound's synthesis and chemical properties are of considerable interest. Research on similar quinoline derivatives has led to the development of improved synthetic routes for related compounds, demonstrating their relevance in organic synthesis. For instance, Mao et al. (2012) described an efficient and scalable synthetic route for a related quinoline derivative, showcasing the compound's potential for cost-effective and high-purity production in organic chemistry and pharmaceutical research (Mao et al., 2012).
Material Science Applications
Compounds with similar quinoline frameworks have been explored for their potential in material science, particularly in electroluminescent materials and dye-sensitized solar cells (DSSCs). Huang et al. (2003) synthesized benzo[a]aceanthrylene-cored compounds for red-emitting electroluminescent materials, indicating the utility of quinoline derivatives in developing advanced electronic and photonic materials (Huang et al., 2003).
Antimicrobial and Antiviral Research
Quinoline derivatives have also been studied for their antimicrobial and antiviral properties. Patel et al. (2011) synthesized new quinazolinones with promising antimicrobial activities, hinting at the potential of quinoline-based compounds in developing new antimicrobial agents (Patel et al., 2011). Additionally, Ghosh et al. (2008) reported a novel anilidoquinoline derivative with significant antiviral and antiapoptotic effects against Japanese encephalitis, underscoring the therapeutic potential of quinoline compounds in antiviral research (Ghosh et al., 2008).
Antitumor Activity
The antitumor potential of quinoline derivatives has also been a focus of scientific research. Al-Suwaidan et al. (2016) designed and synthesized a series of quinazolinone analogues, demonstrating broad-spectrum antitumor activity. This research highlights the compound's relevance in oncology and the development of new cancer therapies (Al-Suwaidan et al., 2016).
Eigenschaften
IUPAC Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c1-2-33-20-12-13-23-21(14-20)26(32)22(25(31)17-6-4-3-5-7-17)15-29(23)16-24(30)28-19-10-8-18(27)9-11-19/h3-15H,2,16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBIFONYCHKCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 5-bromofuran-2-carboxylate](/img/structure/B2692986.png)
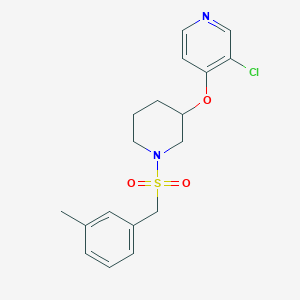
![N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2692988.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2692989.png)
![2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone](/img/structure/B2692990.png)
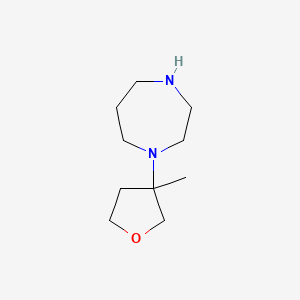
![2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2692995.png)
